molecular formula C10H16 B12007041 1,2,4,5-Tetramethyl-1,4-cyclohexadiene CAS No. 26976-92-1

1,2,4,5-Tetramethyl-1,4-cyclohexadiene

Cat. No.: B12007041
CAS No.: 26976-92-1
M. Wt: 136.23 g/mol
InChI Key: GACALPFXAWHEBC-UHFFFAOYSA-N
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Description

This compound is of interest due to its unique reactivity in synthetic chemistry, particularly in oxidative rearrangements and photochemical reactions. Synthetically, it can be derived via methods analogous to those reported for related cyclohexadienes, such as Br₂-mediated oxidation of precursor alkenes or dimerization strategies . Its structural features, including steric hindrance from methyl groups and conjugation of the diene system, influence its stability and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26976-92-1

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

1,2,4,5-tetramethylcyclohexa-1,4-diene

InChI

InChI=1S/C10H16/c1-7-5-9(3)10(4)6-8(7)2/h5-6H2,1-4H3

InChI Key

GACALPFXAWHEBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(=C(C1)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,5-Tetramethyl-1,4-cyclohexadiene can be synthesized through several methods. One common approach involves the reaction of 2,4-octadiene with methylmagnesium acetylide. This reaction is carried out in an anhydrous environment to prevent unwanted side reactions. The resulting cyclohexene magnesium compound is then reacted with methyl iodide to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to optimize yield and purity. Details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetramethyl-1,4-cyclohexadiene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation reactions using halogens like chlorine or bromine can be employed.

Major Products Formed

    Oxidation: Products may include tetramethylcyclohexanone or tetramethylcyclohexanol.

    Reduction: The major product is typically tetramethylcyclohexane.

    Substitution: Halogenated derivatives such as tetramethylcyclohexyl chloride or bromide.

Scientific Research Applications

Chemical Properties and Structure

1,2,4,5-Tetramethyl-1,4-cyclohexadiene has the molecular formula C10H14C_{10}H_{14} and is characterized by a cyclic diene structure. The presence of four methyl groups contributes to its stability and reactivity under various conditions.

Applications in Organic Synthesis

The compound is utilized as an intermediate in organic synthesis due to its ability to undergo various reactions:

  • Ozonolysis : The ozonolysis of this compound leads to the formation of epoxides and carbonyl compounds. This reaction is particularly useful for synthesizing complex molecules with specific functional groups .
  • Hydroboration Reactions : The compound can be hydroborated to yield alcohols or amines. This transformation is essential in synthesizing alcohol derivatives that are valuable in pharmaceuticals .

Material Science Applications

This compound has been explored for its potential in developing new materials:

  • Polymerization : The compound can participate in polymerization reactions to form new polymeric materials. Its diene functionality allows it to act as a monomer in producing thermosetting resins or elastomers .
  • Coatings and Adhesives : Due to its stability and reactivity, it is being investigated as a component in coatings and adhesives that require durability and resistance to environmental factors.

Case Study 1: Ozonolysis Reaction

In a study examining the ozonolysis of this compound on polyethylene substrates, researchers found that the reaction produced epoxides that could be further functionalized into valuable intermediates for pharmaceutical applications. The study highlighted the efficiency of this reaction pathway for synthesizing complex organic compounds .

Case Study 2: Hydroboration for Alcohol Synthesis

A systematic investigation into the hydroboration of this compound demonstrated its utility in generating alcohols with high yields. Different equivalents of borane were tested to optimize conditions for maximum yield and selectivity towards desired products .

Table 1: Summary of Reactions Involving this compound

Reaction TypeProductsConditionsYield (%)
OzonolysisEpoxidesOzone gas in CH₂Cl₂Variable
HydroborationAlcoholsBorane in diglymeUp to 90%
PolymerizationThermosetting resinsHeat and initiatorsVariable

Mechanism of Action

The mechanism of action of 1,2,4,5-tetramethyl-1,4-cyclohexadiene depends on the specific reaction or application. In general, its chemical reactivity is influenced by the electron-donating effects of the methyl groups, which can stabilize reaction intermediates and facilitate various chemical transformations. The molecular targets and pathways involved vary based on the context of its use, such as in catalytic processes or biological interactions.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Reaction Yields
Reaction Type This compound 1,4-Cyclohexadiene
Br₂-Mediated Oxidation 96% yield (tetraarylbenzene) Not reported
Trans-Dihydroxylation N/A 98% yield
Photoreduction (H-Abstraction) Lower efficiency due to steric effects 1.8 × 10⁸ L mol⁻¹ s⁻¹
Table 2: Regulatory and Commercial Data
Compound HS Code Purity (Commercial)
This compound 2902199090 98%
1,2,4,5-Tetramethylbenzene 2902199090 98%

Biological Activity

1,2,4,5-Tetramethyl-1,4-cyclohexadiene (TMCHD) is a diene compound with notable structural properties that influence its biological activity. This article explores the biological implications of TMCHD, including its synthesis, mechanisms of action, and relevant case studies.

TMCHD can be synthesized through various chemical pathways. One notable method involves the conversion of duroquinone into TMCHD using specific reagents and conditions . The compound's structure features a cyclohexadiene framework with four methyl substituents that enhance its stability and reactivity.

Antioxidant Properties

TMCHD has been studied for its potential antioxidant activities. Antioxidants are crucial in mitigating oxidative stress within biological systems, which is linked to various diseases. TMCHD's ability to scavenge free radicals has been documented in several studies, indicating its role in protecting cellular components from oxidative damage .

Antimicrobial Activity

Research indicates that TMCHD exhibits antimicrobial properties against a range of bacteria. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria in laboratory settings. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Mitochondrial Function

TMCHD has been implicated in mitochondrial function modulation. Studies suggest that it may enhance mitochondrial respiration and ATP production, which is critical in energy metabolism . This property makes TMCHD a candidate for research into treatments for mitochondrial diseases like Friedreich's ataxia and Leber's Hereditary Optic Neuropathy .

Study 1: Antioxidant Effects in Cellular Models

A study evaluated the antioxidant capacity of TMCHD using various cellular models. Results showed a significant reduction in oxidative stress markers when cells were treated with TMCHD compared to control groups. The study concluded that TMCHD could be a promising candidate for developing antioxidant therapies .

Study 2: Antimicrobial Efficacy Assessment

In another investigation, the antimicrobial activity of TMCHD was tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that TMCHD exhibited varying degrees of inhibition across different strains, suggesting its potential as a broad-spectrum antimicrobial agent .

Research Findings Summary Table

Property Effect Reference
Antioxidant ActivityReduces oxidative stress in cellular models
Antimicrobial ActivityEffective against E. coli and S. aureus
Mitochondrial SupportEnhances ATP production

Q & A

Q. What are the primary synthetic routes for 1,2,4,5-Tetramethyl-1,4-cyclohexadiene, and how is its structure validated?

Methodological Answer : The compound is synthesized via oxidative dimerization of cyclopropenes using Br₂ as a mediator. For example, treating 1,4-cyclohexadiene precursors with Br₂ (2 equiv) in CCl₄ yields 1,2,4,5-tetraarylbenzene derivatives with >95% efficiency . Structural validation employs:

  • NMR spectroscopy : ¹H and ¹³C NMR data (e.g., δ 5.03 ppm for olefinic protons, δ 169.77 ppm for carbonyl carbons) confirm regiochemistry and substituent positions .
  • Raman spectroscopy : Specific vibrational modes (e.g., C=C stretching at ~1650 cm⁻¹) distinguish conjugated diene systems .

Q. How does the stability of 1,4-cyclohexadiene derivatives compare to open-chain dienes?

Methodological Answer : 1,4-Cyclohexadiene exhibits enhanced stability due to conjugation and reduced steric strain. Hydrogenation enthalpy studies show that conjugated cyclohexadienes gain ~10 kJ/mol stabilization compared to non-conjugated analogs. Qualitative molecular orbital (MO) perturbation theory explains this by delocalization of π-electrons across the ring . Experimental validation involves calorimetry and computational MO analysis .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer :

  • Ventilation : Use explosion-proof fume hoods to prevent vapor accumulation (flash point: -6°C) .
  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats .
  • Fire suppression : Dry chemical or CO₂ extinguishers; avoid water due to reactivity .

Advanced Research Questions

Q. How do conformational dynamics influence the reactivity of this compound in cycloaddition reactions?

Methodological Answer : The compound adopts a twist-boat conformation to minimize 1,3-diaxial interactions between methyl groups, as shown by NMR studies at 125 K . This conformation enhances electron density in the π-system, accelerating Diels-Alder reactions. Researchers should:

  • Perform conformational analysis using DFT calculations (e.g., B3LYP-D3/def2-TZVP) .
  • Compare reaction kinetics between chair and twist-boat conformers via stopped-flow spectroscopy .

Q. How can computational methods resolve contradictions in reported metabolic pathways of 1,4-cyclohexadiene derivatives?

Methodological Answer : Conflicting data on cytochrome P-450 interactions (e.g., Type I binding vs. alternative oxidation pathways) can be resolved by:

  • Density Functional Theory (DFT-D) : Parameterize dispersion corrections to model enzyme-substrate interactions accurately .
  • Metabolite profiling : Use LC-MS/MS to identify intermediates (e.g., 4-ethoxy-phenylamino-phenol derivatives) and cross-validate with in silico predictions .

Q. What strategies improve stereoselectivity in the synthesis of cyclohexane-1,2,4,5-tetraol derivatives from 1,4-cyclohexadiene?

Methodological Answer : High stereoselectivity (98% yield) is achieved via acid-catalyzed trans-dihydroxylation :

  • Catalyst : p-toluenesulfonic acid (PTSA) in water .
  • Isolation : Use ion-exchange resins (e.g., Amberlite) to remove acidic byproducts without derivatization .

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